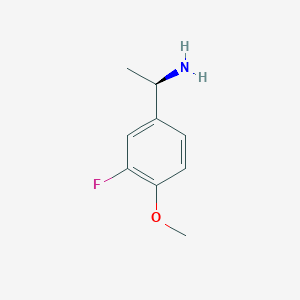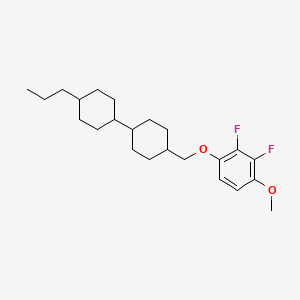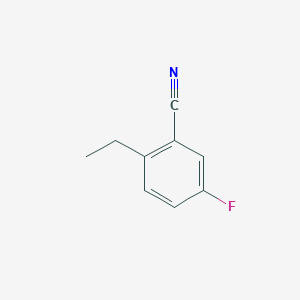
Dipropyl carbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropyl carbonimidate can be synthesized through the reaction of dipropylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
Dipropylamine+Phosgene→Dipropyl carbonimidate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dipropyl carbonimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Dipropyl carbonimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are explored for potential biological activities and as building blocks for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dipropyl carbonimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the nature of the reagents and the reaction environment.
Comparación Con Compuestos Similares
Dipropylamine: A precursor in the synthesis of dipropyl carbonimidate.
Diisopropyl ether: A structurally similar compound used as a solvent.
Dipropyl succinate: Another ester with similar functional groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two propyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
6263-28-1 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
dipropoxymethanimine |
InChI |
InChI=1S/C7H15NO2/c1-3-5-9-7(8)10-6-4-2/h8H,3-6H2,1-2H3 |
Clave InChI |
NBCBYJNHDNSYJR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=N)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)


![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)





![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)

